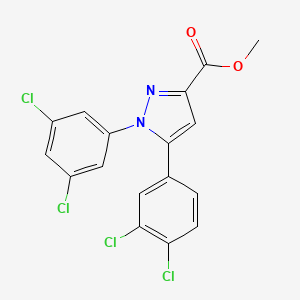

methyl 5-(3,4-dichlorophenyl)-1-(3,5-dichlorophenyl)-1H-pyrazole-3-carboxylate

Description

Methyl 5-(3,4-dichlorophenyl)-1-(3,5-dichlorophenyl)-1H-pyrazole-3-carboxylate is a pyrazole-based compound characterized by its dichlorophenyl substituents at the 1- and 5-positions of the pyrazole ring and a methyl ester group at the 3-position. This structure confers unique electronic and steric properties, making it a candidate for biological activity studies, particularly in targeting enzymes or receptors influenced by halogenated aromatic systems. The compound’s synthesis typically involves multi-step reactions, including cyclocondensation and esterification, with purity verified via NMR and mass spectrometry .

Properties

IUPAC Name |

methyl 5-(3,4-dichlorophenyl)-1-(3,5-dichlorophenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl4N2O2/c1-25-17(24)15-8-16(9-2-3-13(20)14(21)4-9)23(22-15)12-6-10(18)5-11(19)7-12/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONFJKOPISXDTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C(=C1)C2=CC(=C(C=C2)Cl)Cl)C3=CC(=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601138163 | |

| Record name | Methyl 5-(3,4-dichlorophenyl)-1-(3,5-dichlorophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601138163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

318256-23-4 | |

| Record name | Methyl 5-(3,4-dichlorophenyl)-1-(3,5-dichlorophenyl)-1H-pyrazole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=318256-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-(3,4-dichlorophenyl)-1-(3,5-dichlorophenyl)-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601138163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(3,4-dichlorophenyl)-1-(3,5-dichlorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 3,4-dichlorophenylhydrazine with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting hydrazone intermediate undergoes cyclization to form the pyrazole ring, followed by esterification with methanol to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(3,4-dichlorophenyl)-1-(3,5-dichlorophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Halogen atoms in the dichlorophenyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Pyrazole oxides.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-(3,4-dichlorophenyl)-1-(3,5-dichlorophenyl)-1H-pyrazole-3-carboxylate has been investigated for its potential as an anti-inflammatory and analgesic agent. Research indicates that compounds with similar structures exhibit inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that pyrazole derivatives showed significant COX inhibition, suggesting that this compound could be developed into a therapeutic agent for inflammatory diseases .

Agricultural Applications

This compound is also being explored for its efficacy as a pesticide or herbicide. Its structure suggests potential activity against various pests and weeds.

Data Table: Efficacy Against Pests

A study conducted by agricultural chemists found that this compound effectively reduced aphid populations in controlled trials, indicating its potential as a natural pesticide alternative .

The compound has been subjected to various biological activity assays to evaluate its effects on cell lines and microorganisms.

Case Study : In vitro studies revealed that this compound exhibited cytotoxic effects against specific cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest .

Mechanism of Action

The mechanism of action of methyl 5-(3,4-dichlorophenyl)-1-(3,5-dichlorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The dichlorophenyl groups enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrazole ring structure is crucial for its activity, providing stability and specificity in its interactions.

Comparison with Similar Compounds

Key Findings :

- The pyrazolone core in compound 30 from replaces the ester group with an amino-methyl linkage, which may alter hydrogen-bonding interactions and metabolic stability .

Interpretation :

- The synthetic yield of arylazanylpyrazolone derivatives (70–80%) surpasses that of the target compound, likely due to fewer steric challenges in cyclization steps .

Biological Activity

Methyl 5-(3,4-dichlorophenyl)-1-(3,5-dichlorophenyl)-1H-pyrazole-3-carboxylate (CAS: 318256-23-4) is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound features a complex structure characterized by the presence of multiple chlorine substituents on the phenyl rings, which may influence its pharmacological properties.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, potentially influencing pathways involved in cancer and inflammation. The presence of dichlorophenyl groups suggests that it may exhibit significant lipophilicity, enhancing its ability to penetrate cellular membranes and interact with intracellular targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit notable anticancer properties. For instance, studies have shown that pyrazole derivatives can induce apoptosis in cancer cells by modulating key signaling pathways such as p53 and Bcl-2 family proteins. The activation of pro-apoptotic proteins like PMAIP1 and PUMA leads to mitochondrial dysfunction and subsequent cell death .

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The structure-activity relationship (SAR) analyses suggest that the introduction of halogen atoms (like chlorine) enhances cytotoxicity against specific cancer types .

Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory properties. Compounds with similar structures have been reported to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2, which are pivotal in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, highlighting the following findings:

Q & A

Q. What are the standard protocols for synthesizing methyl 5-(3,4-dichlorophenyl)-1-(3,5-dichlorophenyl)-1H-pyrazole-3-carboxylate?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters. For structurally analogous pyrazole derivatives, hydrazine hydrochloride is reacted with substituted β-keto esters under reflux conditions in glacial acetic acid with catalytic HCl (e.g., 60–65°C for 30 minutes, followed by 5–8 hours of reflux) . Purification is achieved via column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization. Optimization of reaction stoichiometry (e.g., 1:2 molar ratio of β-keto ester to hydrazine) and solvent selection (e.g., acetic acid vs. ethanol) can influence yield and purity .

Q. How is the compound characterized to confirm its structure and purity?

- Methodological Answer :

- X-ray Diffraction (XRD) : Determines crystallinity and lattice parameters (e.g., monoclinic systems with indexed hkl values). Lattice angles and unit cell volume are derived from crystallographic data .

- FTIR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680–1690 cm⁻¹ for ester groups, N-H stretches for pyrazole rings) .

- Transmission Electron Microscopy (TEM) : Measures particle size and morphology, critical for nanomaterial applications .

- NMR/GC-MS : Validates purity (>98%) and structural integrity via proton/carbon shifts and fragmentation patterns .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound?

- Methodological Answer :

- Solubility : Tested in polar (DMSO, ethanol) and non-polar solvents (hexane) using UV-Vis spectroscopy. Chlorinated aryl groups may reduce aqueous solubility .

- Stability : Accelerated stability studies under varying pH, temperature, and humidity (e.g., 40°C/75% RH for 6 months) assess degradation pathways. Pyrazole derivatives with electron-withdrawing substituents (e.g., -Cl) generally exhibit enhanced thermal stability .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the bioactivity of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates electronic properties (HOMO-LUMO gaps, electrostatic potentials) to predict reactivity and interaction with biological targets .

- Molecular Docking : Screens against enzyme active sites (e.g., cytochrome P450) using software like AutoDock Vina. Chlorophenyl groups may enhance binding affinity via hydrophobic interactions .

Q. What experimental designs are suitable for studying structure-activity relationships (SAR) in this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., replace -Cl with -CF₃ or -OCH₃) and compare bioactivity .

- Biological Assays : Test against enzyme targets (e.g., kinases) using fluorescence-based inhibition assays. IC₅₀ values are correlated with substituent electronic profiles .

- Statistical Analysis : Use ANOVA to identify significant SAR trends (e.g., para-substituted aryl groups vs. meta) .

Q. How can environmental fate studies address data gaps in ecological toxicity?

- Methodological Answer :

- PBT/vPvB Assessment : Evaluate persistence (hydrolysis half-life), bioaccumulation (log Kow), and toxicity (Daphnia magna LC₅₀) per OECD guidelines .

- Soil Mobility : Column leaching experiments quantify adsorption coefficients (Kd) .

- Degradation Pathways : Use LC-MS/MS to identify photolysis/byproducts under simulated sunlight .

Q. What crystallographic insights can improve formulation strategies?

- Methodological Answer :

- Single-Crystal XRD : Resolves intermolecular interactions (e.g., π-π stacking, halogen bonding) influencing crystal packing .

- Polymorph Screening : Solvent-drop grinding identifies stable polymorphs with optimized dissolution profiles .

Data Contradictions and Gaps

Q. How should researchers address conflicting reports on this compound’s toxicity?

- Methodological Answer :

- Meta-Analysis : Aggregate data from OECD-compliant studies (e.g., Ames test, micronucleus assay) to resolve discrepancies .

- Dose-Response Curves : Establish NOAEL/LOAEL thresholds using in vivo models (e.g., rodent acute toxicity) .

Q. What strategies validate synthesis scalability without industrial data?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.